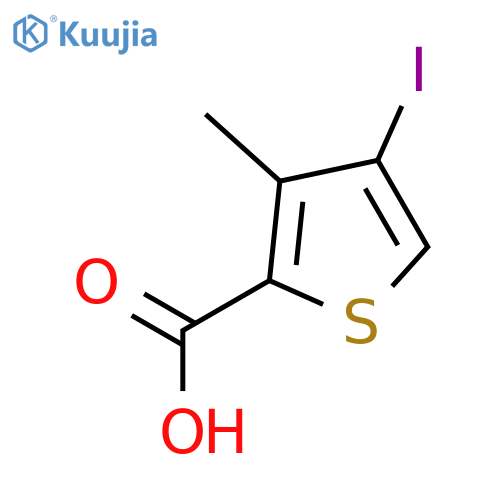Cas no 854625-84-6 (4-Iodo-3-methylthiophene-2-carboxylic acid)

854625-84-6 structure
商品名:4-Iodo-3-methylthiophene-2-carboxylic acid
4-Iodo-3-methylthiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 854625-84-6
- 4-Iodo-3-methylthiophene-2-carboxylicacid
- 4-Iodo-3-methylthiophene-2-carboxylic acid
-
- インチ: InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)
- InChIKey: YJUBQSYVWJJMBS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)O)SC=C1I
計算された属性
- せいみつぶんしりょう: 267.90550Da
- どういたいしつりょう: 267.90550Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 65.5Ų
4-Iodo-3-methylthiophene-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004369-25g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 25g |
$3284.32 | 2023-08-31 | |
| Alichem | A169004369-10g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 10g |
$1768.20 | 2023-08-31 | |
| Chemenu | CM199213-1g |
4-iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 1g |
$489 | 2023-01-18 | |
| Chemenu | CM199213-1g |
4-iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 1g |
$489 | 2021-08-05 | |
| Crysdot LLC | CD11044390-1g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95+% | 1g |
$518 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743891-1g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 98% | 1g |
¥4459.00 | 2024-07-28 | |
| Alichem | A169004369-5g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 5g |
$1158.30 | 2023-08-31 |
4-Iodo-3-methylthiophene-2-carboxylic acid 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
854625-84-6 (4-Iodo-3-methylthiophene-2-carboxylic acid) 関連製品
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
